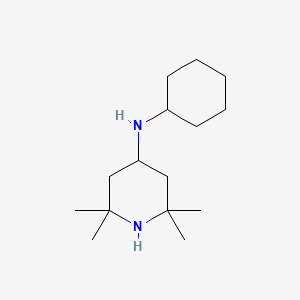

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Description

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a hindered amine derivative characterized by a cyclohexyl group attached to a 2,2,6,6-tetramethyl-piperidin-4-yl moiety. This structural motif confers steric hindrance and stability, making it valuable in applications such as polymer stabilization, agrochemical synthesis, and pharmacological research. The tetramethyl-piperidine core enhances resistance to oxidative degradation, while the cyclohexyl group modulates lipophilicity and bioavailability .

Its applications span drug discovery (e.g., as intermediates for kinase inhibitors) and materials science (e.g., light stabilizers) .

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-14(2)10-13(11-15(3,4)17-14)16-12-8-6-5-7-9-12/h12-13,16-17H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSSXRUOCIWOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352555 | |

| Record name | ST038767 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37814-64-5 | |

| Record name | ST038767 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of cyclohexylamine with 2,2,6,6-tetramethyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential : Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine exhibits a range of biological activities due to its interaction with various receptors and enzymes. Research indicates that compounds with similar piperidine structures can act as inhibitors for Janus kinase (JAK) pathways, which are crucial in treating inflammatory and autoimmune diseases .

Case Study : A study demonstrated that derivatives of this compound could modulate JAK activity effectively. For instance, cyclohexyl azetidine derivatives showed promising results in treating conditions such as asthma and systemic lupus erythematosus .

Material Science

Stabilizer in Polymers : The compound is utilized as a stabilizer in polymer chemistry to enhance the thermal and oxidative stability of materials. Its ability to prevent degradation from light and heat makes it valuable in producing high-performance coatings and adhesives.

| Application | Description |

|---|---|

| Polymer Stabilization | Prevents degradation of polymers under thermal stress. |

| High-Performance Materials | Used in coatings due to its protective properties. |

Biological Research

Oxidative Damage Protection : The compound is being studied for its potential as an antioxidant in biological systems. Its radical-scavenging properties can help mitigate oxidative stress, which is linked to various diseases.

Interaction Studies : Research has focused on the binding affinity of this compound with sigma receptors and other biological targets. These studies are essential for understanding the therapeutic mechanisms of action.

Mechanism of Action

The mechanism by which Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine exerts its effects involves its interaction with free radicals. The compound can stabilize free radicals through resonance and steric hindrance, making it an effective antioxidant. It may also interact with specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: The tetramethyl-piperidine core in all analogues provides steric shielding, reducing reactivity with free radicals, which is critical in polymer stabilization . Fluorobenzyl derivatives (e.g., ) introduce electron-withdrawing effects, enhancing binding affinity in receptor-targeted applications.

Biological Activity: CyPPA (a cyclohexyl-pyrimidine analogue) demonstrates potent gametocytocidal activity with a 7.5-fold selectivity for Plasmodium gametocytes over human neuroblastoma cells, attributed to its SK channel modulation .

Synthetic Accessibility :

- Cyclohexyl variants require multi-step synthesis (e.g., Michael addition followed by transesterification), whereas cyclopentyl and isopropyl analogues are more straightforward to produce .

Biological Activity

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a derivative of piperidine characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological properties.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a 2,2,6,6-tetramethyl-piperidin-4-yl moiety. The presence of the nitrogen atom within the six-membered piperidine ring is crucial for its reactivity and biological interactions. The steric hindrance provided by the tetramethyl groups enhances its lipophilicity, which can influence its pharmacokinetic properties.

Biological Activity

This compound exhibits several biological activities that are significant for therapeutic applications:

- Antimicrobial Activity : Piperidine derivatives have been reported to exhibit antibacterial and antifungal properties. The cyclohexyl substitution may enhance these effects through improved membrane penetration.

- Analgesic Effects : Similar compounds in the piperidine family have shown analgesic properties by interacting with various neurotransmitter systems. For instance, derivatives like phencyclidine (PCP) act on NMDA receptors and can modulate pain perception .

- Neuropharmacological Effects : The compound's interaction with dopamine and serotonin receptors suggests potential applications in treating neurological disorders. Its structure allows for binding to these receptors, potentially influencing mood and behavior .

The mechanism by which this compound exerts its effects can be attributed to several factors:

- Receptor Binding : The compound's ability to bind selectively to various receptors (e.g., serotoninergic and dopaminergic) is crucial for its pharmacological effects. Studies indicate that modifications in the piperidine structure can significantly alter binding affinity and selectivity .

- Inhibition of Enzymatic Activity : Research has shown that similar compounds can inhibit enzymes involved in inflammatory pathways. For example, derivatives have been explored as inhibitors of Janus kinase (JAK), which plays a role in immune responses and inflammation .

Comparative Analysis with Other Piperidine Derivatives

A comparative analysis highlights the unique aspects of this compound against other piperidine derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylpiperidine | Simple piperidine with a methyl group | Less sterically hindered than Cyclohexyl derivative |

| 4-Piperidinol | Hydroxyl group at position 4 | Exhibits different solubility and reactivity |

| 1-Acetylpiperidine | Acetyl group at position 1 | Different pharmacological profile |

| 2,2-Dimethylpiperidine | Two methyl groups at position 2 | More sterically hindered than Cyclohexyl derivative |

| N,N-Diethylpiperazine | Ethyl groups at nitrogen | Exhibits different biological activity |

The distinct structure of this compound contributes to its unique chemical behavior and potential applications compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For example:

- Synthesis Methods : Various synthetic routes have been developed for creating this compound. These methods allow for the modification of the piperidine framework to enhance specific biological activities.

- Biological Evaluations : In vitro studies have demonstrated that this compound exhibits significant binding affinity to dopamine receptors, suggesting potential use in treating disorders such as depression or schizophrenia . Additionally, studies on its analgesic properties indicate that it may be effective in reducing pain through NMDA receptor antagonism .

- Therapeutic Applications : Given its diverse biological activities, this compound shows promise in treating conditions related to inflammation and pain management.

Q & A

Q. What are the common synthetic routes for Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, and what factors influence the choice of method?

The compound is typically synthesized via reductive amination or acylation reactions. A prevalent method involves reacting a piperidine derivative (e.g., 2,2,6,6-tetramethylpiperidin-4-amine) with cyclohexanecarbonyl chloride in the presence of a base like triethylamine. Reaction conditions (temperature, solvent polarity) and purification methods (column chromatography, recrystallization) are optimized to maximize yield (>70%) and purity (>98% by HPLC) . Scalability, cost of reagents, and compatibility with functional groups in downstream applications are key factors in method selection.

Q. How is the structural integrity of this compound verified in experimental settings?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify cyclohexyl and tetramethylpiperidine moieties (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; piperidine methyl groups at δ 1.0–1.3 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 279.3 (CHN, calculated 279.23).

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for studying interactions in biological systems .

Advanced Research Questions

Q. What experimental strategies are employed to assess the biological activity of this compound in modulating ion channels?

As a small-conductance calcium-activated potassium (SK) channel positive modulator (e.g., CyPPA), its activity is evaluated using:

- Electrophysiology : Patch-clamp assays on transfected HEK293 cells or primary neurons to measure SK current potentiation (EC ~3–10 µM).

- In Vitro Models : Microglial cell lines treated with lipopolysaccharide (LPS) to study anti-inflammatory effects via cytokine suppression (e.g., IL-6, TNF-α reduction by 40–60% at 10 µM).

- Fluorescent Probes : SK channel activation is quantified using calcium-sensitive dyes (e.g., Fluo-4) to correlate intracellular Ca flux with channel opening .

Q. How do researchers address contradictions in data regarding the metabolic stability versus therapeutic efficacy of this compound in preclinical studies?

Discrepancies arise from rapid hepatic metabolism (e.g., cytochrome P450-mediated oxidation) reducing bioavailability. Strategies include:

- Structural Analog Screening : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to slow metabolism while retaining SK affinity.

- Formulation Optimization : Liposomal encapsulation or PEGylation enhances plasma half-life from 2 hours to >8 hours in murine models.

- In Vivo Pharmacokinetics : LC-MS/MS tracks parent compound and metabolites in serum, ensuring therapeutic concentrations (C ~1.5 µg/mL) are maintained .

Q. What methodologies are used to evaluate the neuroprotective effects of this compound in animal models of systemic inflammation?

- LPS-Induced Inflammation : Intraperitoneal LPS (1 mg/kg) in mice induces sickness behaviors (e.g., reduced locomotor activity). Pretreatment with 20 mg/kg this compound restores activity by 70% via SK-mediated anti-inflammatory pathways.

- Cytokine Profiling : Multiplex ELISA shows 50% reduction in hippocampal IL-1β and TNF-α levels.

- Behavioral Assays : Open-field and forced-swim tests quantify anxiolytic and antidepressant effects linked to neuroprotection .

Q. What analytical approaches are recommended for detecting this compound in environmental samples, and what challenges exist in distinguishing it from structural analogs?

- LC-MS/MS : Reverse-phase C18 columns with ESI+ ionization achieve detection limits of 0.1 ng/g in sludge.

- Challenges : Co-elution with hindered amine light stabilizers (HALS) like N,N'-hexanediylbis(N-(2,2,6,6-tetramethyl-piperidin-4-yl)formamide) requires MRM transitions specific to m/z 279.3→98.1 (piperidine fragment).

- High-Resolution Mass Spectrometry : Differentiates analogs via exact mass (<5 ppm error) and isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.